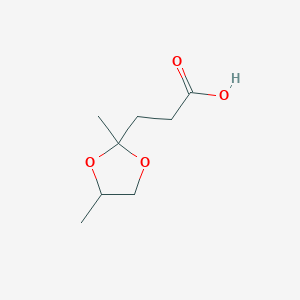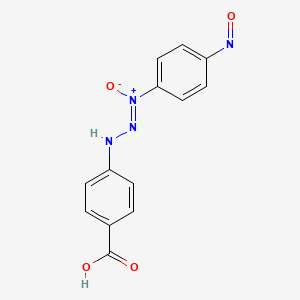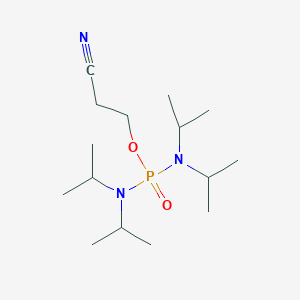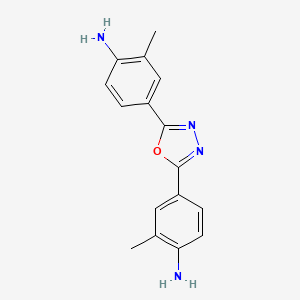
7,9-Dimethylbenz(c)acridine-5,6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethylbenz©acridine-5,6-oxide is a polycyclic aromatic compound with the molecular formula C19H15NO It is a derivative of benz©acridine, characterized by the presence of two methyl groups at positions 7 and 9, and an oxide group at positions 5 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylbenz©acridine-5,6-oxide typically involves the following steps:
Starting Material: The synthesis begins with benz©acridine.
Oxidation: The oxidation of the 5,6-positions to form the oxide group can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 7,9-Dimethylbenz©acridine-5,6-oxide may involve large-scale methylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dimethylbenz©acridine-5,6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benz©acridine derivatives.
Aplicaciones Científicas De Investigación
7,9-Dimethylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7,9-Dimethylbenz©acridine-5,6-oxide involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS) during its metabolic activation, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
7,10-Dimethylbenz©acridine: Another dimethyl derivative with methyl groups at positions 7 and 10.
Benz©acridine: The parent compound without methyl or oxide groups.
7-Methylbenz©acridine: A monomethyl derivative with a methyl group at position 7.
Uniqueness
7,9-Dimethylbenz©acridine-5,6-oxide is unique due to the specific positioning of its methyl and oxide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxide group at positions 5 and 6 is particularly significant, as it influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Propiedades
Número CAS |
160543-12-4 |
|---|---|
Fórmula molecular |
C19H13NO |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
16,19-dimethyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NO/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18-19(16)21-18/h3-9H,1-2H3 |
Clave InChI |
KUIHHDYKZJMFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C4=CC=CC=C4C5=C3O5)N=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)

![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)





